

Odatroltide: Application Notes for Exploration in Thrombotic Disorders

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Compound of Interest

Compound Name: Odatroltide

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Abstract

Odatroltide (LT3001) is a novel synthetic tripeptide with a dual-action mechanism that includes enhancing endogenous fibrinolysis and providing neuroprotection. While primarily investigated for acute ischemic stroke, its unique mode of action presents a compelling case for its potential application in a broader range of thrombotic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE). This document provides detailed application notes, including its mechanism of action, a summary of current clinical findings in ischemic stroke, and proposed preclinical protocols to evaluate its efficacy in other thrombotic conditions.

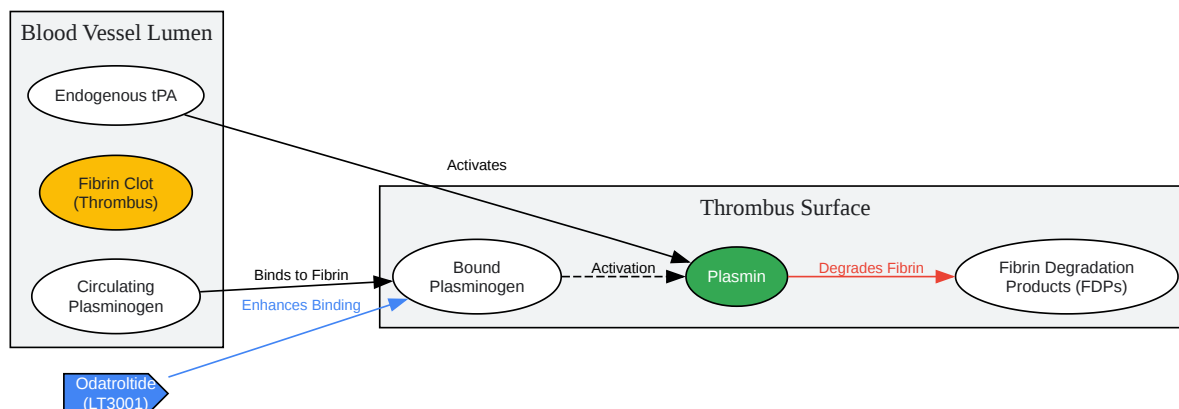
Mechanism of Action

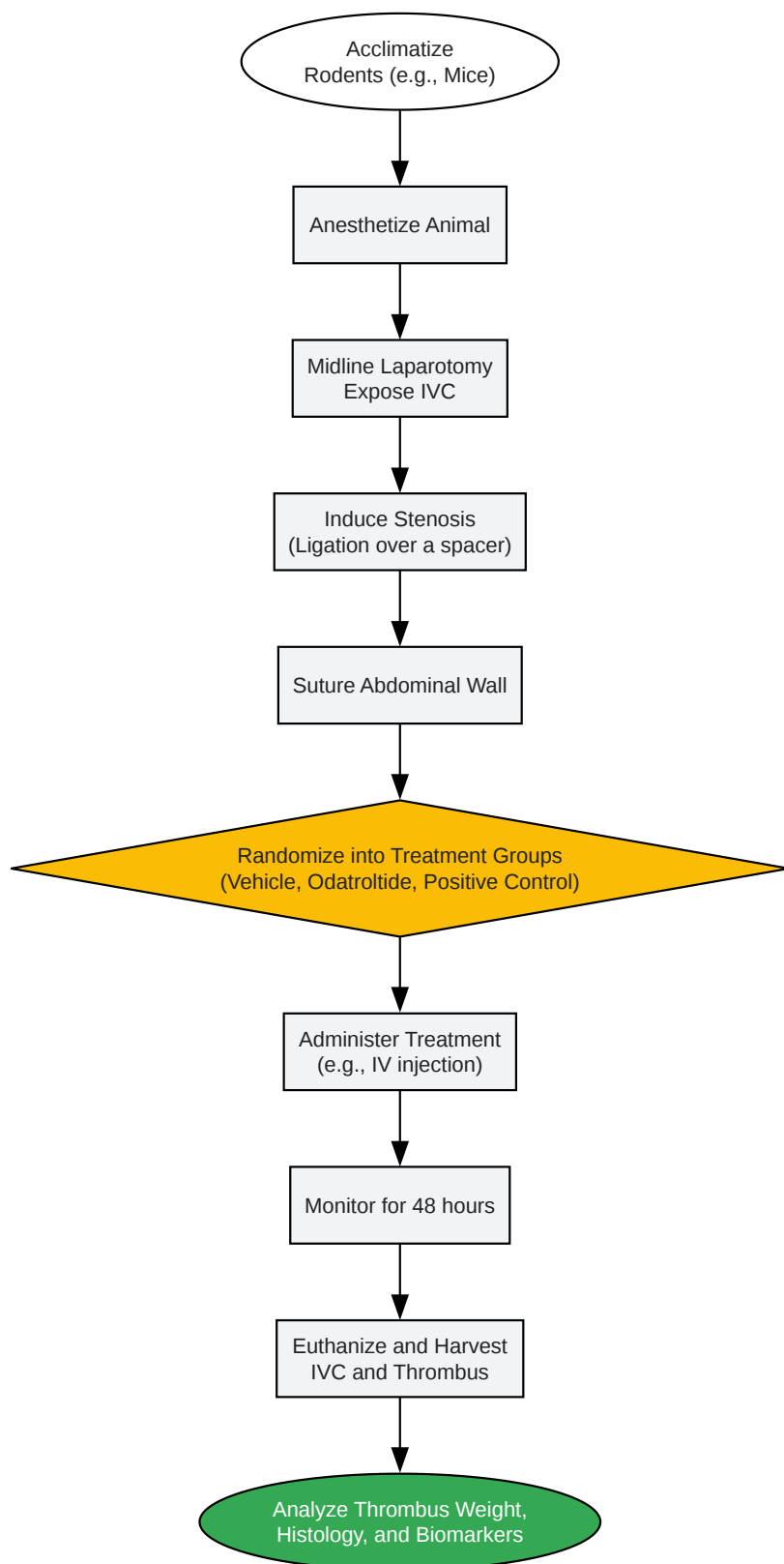
Odatroltide distinguishes itself from traditional thrombolytic agents like tissue plasminogen activator (tPA) through its nuanced interaction with the endogenous fibrinolytic system. Instead of acting as a direct plasminogen activator, **Odatroltide** functions by promoting the binding of plasminogen to the fibrin clot.^[1] This targeted enhancement of plasminogen concentration at the site of the thrombus facilitates its conversion to plasmin, leading to localized and efficient fibrinolysis.^[1]

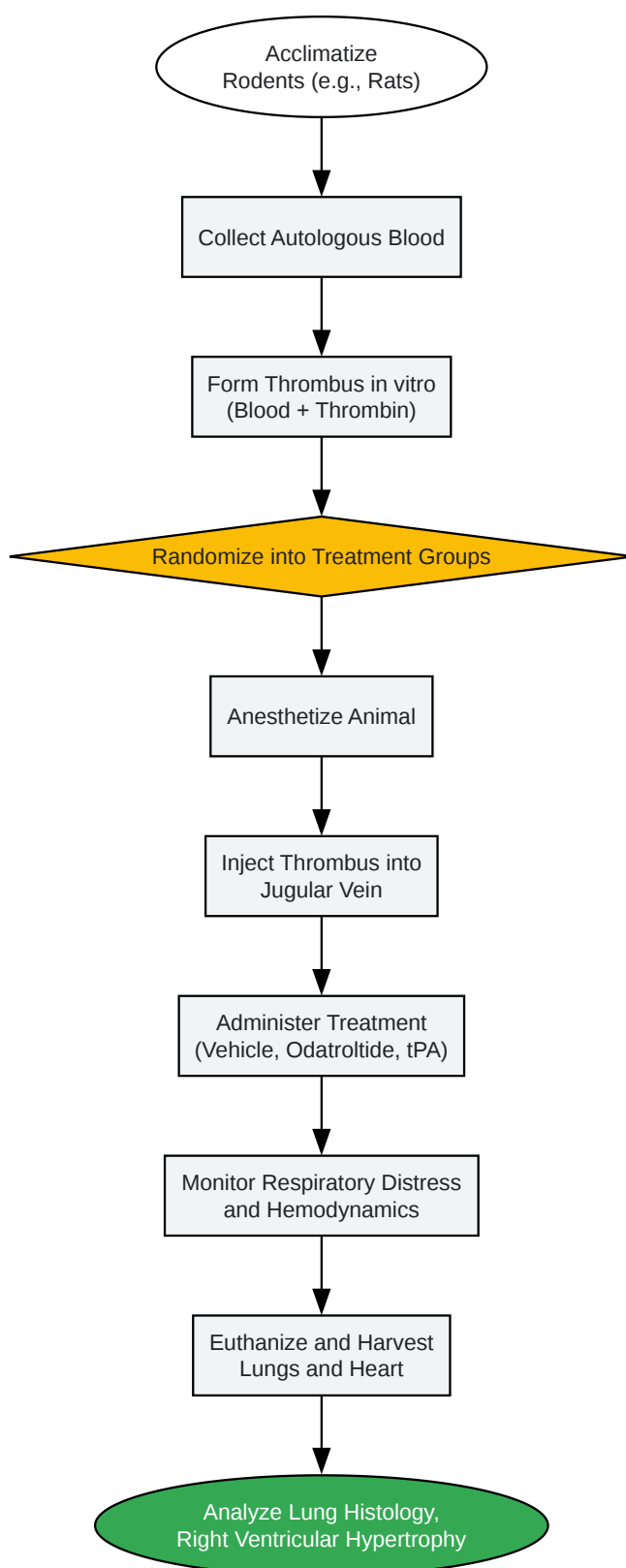
Key mechanistic features include:

- **Enhanced Endogenous Fibrinolysis:** **Odatroltide** augments the body's natural clot-dissolving process by increasing the affinity of plasminogen for fibrin.[1]
- **Reduced Hemorrhagic Risk:** Unlike tPA, **Odatroltide** does not appear to interfere with the tPA/PAI-1 activity, which may contribute to a lower risk of hemorrhagic transformation.[2]
Preclinical studies in stroke models have indicated a better safety profile compared to tPA.[3]
- **Neuroprotective and Anti-inflammatory Properties:** In the context of ischemic stroke, **Odatroltide** has demonstrated capabilities in reducing reperfusion injury, scavenging free radicals, and inhibiting leukocyte chemotaxis.[1][3] These pleiotropic effects could be beneficial in other thrombotic disorders where ischemia and inflammation are key pathological components.
- **Inhibition of Platelet Aggregation:** In vitro studies have suggested that **Odatroltide** can inhibit platelet aggregation, adding another layer to its antithrombotic potential.[3]

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- 2. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
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